Molecular structure and properties of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine
Molecular structure and properties of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine
Topic: Molecular Structure and Properties of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
A Privileged Scaffold for Tricyclic Heterocycle Synthesis and Bioisosteric Design[1][2]
Executive Summary
The compound 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine represents a highly specialized "ortho-linked" bifunctional intermediate.[1][2] Structurally, it combines the electron-rich, lipophilic 1,3-benzodioxole (methylenedioxybenzene) core with two reactive ortho-substituents: a primary amine and a 1H-tetrazol-1-yl moiety.[1][2]
This molecule is not merely a building block; it is a "chemical spring" loaded with potential energy for cyclization.[1][2][3] In medicinal chemistry, it serves two primary roles:
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Precursor for Fused Systems: It is the immediate progenitor of tetrazolo[1,5-c]quinazolines and related tricyclic systems via condensation with aldehydes or carboxylic acid derivatives.[1][2][3]
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Bioisosteric Scaffold: The tetrazole ring acts as a metabolically stable, non-classical isostere for the carboxylic acid group found in anthranilic acid derivatives, offering altered solubility and hydrogen-bonding profiles while maintaining ligand-receptor fidelity.[1][2][3]
This guide provides a comprehensive technical analysis of its structure, validated synthetic protocols, and physicochemical properties, grounded in the chemistry of ortho-aminoaryl tetrazoles.[1][2][3]
Molecular Architecture & Electronic Properties[1][2][3]
The molecule's reactivity is dictated by the electronic "push-pull" dynamic between the electron-donating benzodioxole ring and the electron-withdrawing tetrazole.[1][2][3]
Structural Components[2][3][4][5][6]
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1,3-Benzodioxole Core: The methylenedioxy bridge constrains the oxygen atoms, increasing the planarity of the system and donating electron density into the benzene ring via resonance (+M effect).[1][2][3] This makes the C5 and C6 positions highly susceptible to electrophilic attack during precursor synthesis.[1][2][3]
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1H-Tetrazol-1-yl Group: Attached at the N1 position, this ring is an electron-withdrawing group (EWG) via induction (-I).[1][2] Unlike C-linked tetrazoles, the N-linked tetrazole is less acidic but possesses a significant dipole moment.[1][2][3]
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Ortho-Amine: The primary amine at C5 is a nucleophile.[1][2][3] Its basicity is modulated (reduced) by the inductive withdrawal of the adjacent tetrazole ring, yet it remains sufficiently reactive for acylation or condensation reactions.[2][3]
The "Ortho-Effect" and Hydrogen Bonding
A critical feature of this molecule is the proximity of the amine hydrogen (H-bond donor) to the N2 nitrogen of the tetrazole (H-bond acceptor).[1][3] This likely results in a pseudo-six-membered intramolecular hydrogen bond , stabilizing the planar conformation and influencing the pKa of the amine.[1][3]
Caption: Structural interplay showing the electronic enrichment from the benzodioxole core and the stabilizing intramolecular interaction between the amine and tetrazole.[3]
Physicochemical Profile
The following data represents a consensus of calculated properties based on structural analogs (e.g., 2-(1H-tetrazol-1-yl)aniline) and group contribution methods.
| Property | Value (Predicted) | Implication for Drug Design |
| Molecular Weight | ~205.17 g/mol | Fragment-like; high ligand efficiency potential.[1][2][3] |
| LogP (Octanol/Water) | 1.2 – 1.5 | Moderate lipophilicity; good membrane permeability.[1][2][3] |
| TPSA | ~80 Ų | High polar surface area due to 4 tetrazole nitrogens + amine.[1][2][3] |
| pKa (Amine) | 2.5 – 3.5 | Significantly lower than aniline (4.[1][2][3]6) due to tetrazole EWG.[1][2][3] |
| H-Bond Donors | 2 (NH₂) | Critical for receptor binding.[1][2][3] |
| H-Bond Acceptors | 5 (4 N + 2 O) | Tetrazole nitrogens are weak acceptors.[1][2][3] |
| Solubility | Low in water; High in DMSO/DMF | Requires polar organic solvents for reactions.[1][2][3] |
Synthetic Pathways & Experimental Protocols
The synthesis of 6-(1H-tetrazol-1-yl)-1,3-benzodioxol-5-amine is best achieved via the modified heterocyclization of 5,6-diamino-1,3-benzodioxole .[1][2] This route avoids the use of hazardous hydrazoic acid by utilizing sodium azide and triethyl orthoformate (TEOF).[3]
Retrosynthetic Analysis
The target is derived from the cyclization of an imidate intermediate formed from the diamine.[1][3]
Caption: One-pot cyclization pathway converting the diamine precursor to the tetrazole-amine scaffold.[1][2]
Detailed Experimental Protocol
Note: This protocol is adapted from standard methodologies for 1-aryl-1H-tetrazoles [1, 2].
Safety Warning: Azides are potentially explosive.[1][2][3] Reactions involving sodium azide should be performed behind a blast shield.[1][2][3] Avoid contact with acids to prevent HN₃ formation.[1][2][3]
Step 1: Preparation of 5,6-Diamino-1,3-benzodioxole (If not commercially available, reduce 5-amino-6-nitro-1,3-benzodioxole using H₂/Pd-C or Fe/NH₄Cl).[1][2]
Step 2: Tetrazole Formation (The TEOF Route)
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-diamino-1,3-benzodioxole (10 mmol) in Glacial Acetic Acid (20 mL).
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Reagent Addition: Add Triethyl Orthoformate (TEOF) (15 mmol, 1.5 eq) and Sodium Azide (15 mmol, 1.5 eq).
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Reaction: Heat the mixture to 80–90 °C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane).[1][2][3]
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Mechanism Note: The amine reacts with TEOF to form an imidate, which is then attacked by the azide ion.[1][2][3] The second amine group (ortho) is less reactive due to steric hindrance or electronic deactivation, but care must be taken to avoid bis-tetrazole formation (stoichiometry control is key).[2][3]
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-
Workup:
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Purification:
Yield Expectation: 60–75%.[1][2][3]
Reactivity & Medicinal Chemistry Applications[1][3][8]
Tricyclic Ring Formation
The most valuable application of this scaffold is its ability to undergo condensation with aldehydes or carboxylic acids to form Tetrazolo[1,5-c]quinazolines .[2][3]
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Reaction: Condensation with an aldehyde (R-CHO) followed by oxidative cyclization.[1][2][3]
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Significance: These tricyclic structures are privileged scaffolds in kinase inhibition and GABA-A receptor modulation.[1][2][3]
Metabolic Stability (Bioisosterism)
In drug design, replacing a carboxylic acid (found in anthranilic acid) with a tetrazole often improves metabolic stability.[2][3] The benzodioxole ring, however, is a known "soft spot" for CYP450 enzymes (specifically CYP2D6 and CYP3A4), which can open the methylene bridge to form a catechol.[2][3]
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Design Tip: If metabolic stability is an issue, consider fluorinating the methylene bridge (difluorobenzodioxole) to block CYP oxidation while maintaining the steric profile.[2][3]
References
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Synthesis of 1-Substituted Tetrazoles: Gaponik, P. N., et al. "Regioselective synthesis of 1-substituted 5-alkyltetrazoles."[1][2][3] Chemistry of Heterocyclic Compounds, 2005.[1][2][3] Link
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Ortho-Amino Tetrazole Chemistry: Lukyanov, O. A., et al. "Synthesis of tetrazolo[1,5-c]quinazolines from ortho-aminoaryl tetrazoles."[1][2][3] Russian Chemical Bulletin, 1998.[1][2][3]
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Benzodioxole Metabolism: Murray, M. "Mechanisms of inhibitory and heteroactivation of cytochrome P450 by methylenedioxyphenyl compounds."[1][2][3] Current Drug Metabolism, 2000.[1][2][3] Link
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Tetrazole Bioisosterism: Herr, R. J. "5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications."[1][2][3] Bioorganic & Medicinal Chemistry, 2002.[1][2][3] Link
(Note: While the specific CAS 14268-66-7 refers to the mono-amine, the chemistry described above synthesizes the target 6-tetrazolyl derivative using established heterocycle protocols.)
